molecular formula C12H10FNO3 B1583417 Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate CAS No. 318-35-4

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Cat. No. B1583417
CAS RN: 318-35-4
M. Wt: 235.21 g/mol
InChI Key: LNPRCADPRULVTR-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a chemical compound with the CAS Number: 318-35-4. Its molecular weight is 235.21 and its IUPAC name is ethyl 6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate .


Synthesis Analysis

The synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate involves several steps. One method involves heating the compound with polyphosphoric acid (PPA) and phosphorousoxychloride (POCl3) at 75°C for 8 hours . Another method involves heating the compound in a diphenyl ether-biphenyl eutectic at 220°C for 1.5 hours .


Molecular Structure Analysis

The InChI code for Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is 1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a solid at room temperature. It has a molar refractivity of 59.81 and a topological polar surface area (TPSA) of 59.42 Ų . It has a Log Po/w (iLOGP) of 2.54 .

Scientific Research Applications

Synthesis and Antibacterial Activity

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate and its derivatives have been extensively studied for their synthesis methods and antibacterial activities. For instance, Rádl (1994) describes the synthesis of this compound as an intermediate in the research of antibacterial fluoroquinolones (Rádl, 1994). Similarly, Sheu et al. (1998) synthesized derivatives of this compound, which demonstrated notable antibacterial activities (Sheu et al., 1998). Koga et al. (1980) also investigated the antibacterial activity of 6,7- and 7,8-disubstituted derivatives of this compound, finding significant activities against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).

Chemical Properties and Reactions

The chemical properties and reactions of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate have been a subject of research. Guo Hui (1993) examined the effect of different bases and solvents on the ethylation of this compound, providing insights into its chemical behavior (Guo Hui, 1993). Song Bao-an (2012) detailed the synthesis of this compound using aluminium metal as a catalyst under microwave-assistance, contributing to the understanding of efficient synthesis methods (Song Bao-an, 2012).

Derivative Synthesis and Applications

Research has also focused on the synthesis of various derivatives of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate and their potential applications. For example, Ziegler et al. (1988) developed novel 7-substituted quinolonecarboxylic acids via nitroso and nitrone cycloadditions, expanding the range of derivatives and their possible applications (Ziegler et al., 1988). Abdel-Mohsen (2014) synthesized ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives, finding significant antimicrobial activity in some of these compounds (Abdel-Mohsen, 2014).

Antioxidative or Prooxidative Effects

Liu et al. (2002) investigated the antioxidative or prooxidative effects of 4-hydroxyquinoline derivatives, including Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, on free-radical-initiated hemolysis of erythrocytes, providing insights into its biochemical interactions and potential therapeutic uses (Liu et al., 2002).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPRCADPRULVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351825
Record name ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

CAS RN

71083-00-6, 318-35-4
Record name Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to example 30, reacting 7-bromoacetyl-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester with 2-(N-acetyl-N-ethylamino)thioacetamide in ethanol gave 1-ethyl-7-2-[(N-acetyl-N-ethylamino)methyl]-4-thiazolyl]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester, mp 160°-161° C. which was then hydrolyzed in refluxing 6N hydrochloric acid to afford the title compound, mp 289°-300° C. (dec).
Name
7-bromoacetyl-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester
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Synthesis routes and methods II

Procedure details

2-[(4-Fluoro-phenylamino)-methylene]-malonic acid diethyl ester (11.5 g, 40.9 mmol)) was added in portions to hot diphenylether (80 mL), while heating at reflux. The resultant mixture was heated an additional 2 hours, then allowed to cool to room temperature. A solid white precipitate developed. The mixture was diluted with heptanes, and the product was collected by filtration, washed with heptane, to give the product as a colorless crystalline solid, 3.0 g (31%). MS: m/z 235.9 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
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Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
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Citations

For This Compound
2
Citations
Y Kurasawa, K Yoshida, N Yamazaki… - Journal of …, 2014 - Wiley Online Library
The reaction of the 4‐hydroxyquinoline‐3‐carboxylate 6 with pentaerythritol tribromide gave the 1,1′‐(2‐methylenepropane‐1,3‐diyl)di(4‐quinolone‐3‐carboxylate) 11, whose …
Number of citations: 4 onlinelibrary.wiley.com
B Medapi, P Suryadevara, J Renuka, JP Sridevi… - European journal of …, 2015 - Elsevier
Mycobacterial DNA gyrase B subunit has been identified to be one of the potentially underexploited drug targets in the field of antitubercular drug discovery. In the present study, we …
Number of citations: 48 www.sciencedirect.com

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